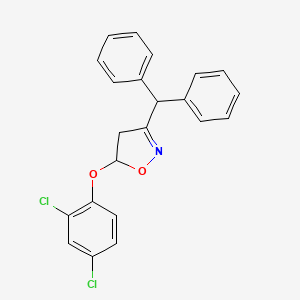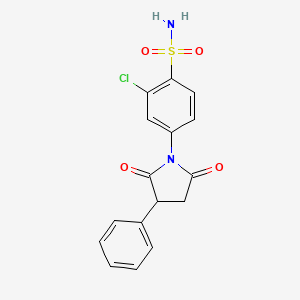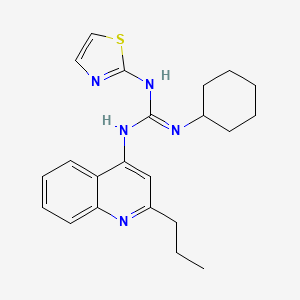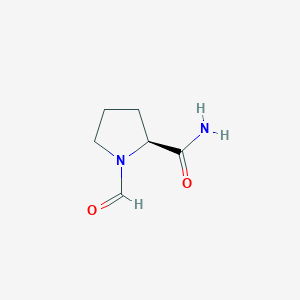![molecular formula C15H18N2O B12894887 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine CAS No. 89992-48-3](/img/structure/B12894887.png)
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine is a heterocyclic compound that features a morpholine ring fused to a cycloheptapyrrole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high efficiency and selectivity in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or acyl groups.
Aplicaciones Científicas De Investigación
4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole Derivatives: Compounds such as 1-methylpyrrole and 2,5-dimethylpyrrole share structural similarities with 4-(1,3-Dimethylcyclohepta[c]pyrrol-6-yl)morpholine.
Morpholine Derivatives: Compounds like 2-(1-methyl-1H-pyrazol-4-yl)morpholine and 4-(4-morpholinyl)phenylmethanol are structurally related.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Propiedades
| 89992-48-3 | |
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(1,3-dimethylcyclohepta[c]pyrrol-6-yl)morpholine |
InChI |
InChI=1S/C15H18N2O/c1-11-14-5-3-13(17-7-9-18-10-8-17)4-6-15(14)12(2)16-11/h3-6H,7-10H2,1-2H3 |
Clave InChI |
LMFXLDOBBWAZJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=CC=C2C(=N1)C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)


![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)



